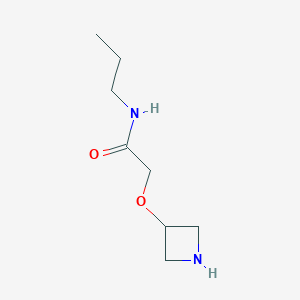

2-(azetidin-3-yloxy)-N-propylacetamide

Description

2-(Azetidin-3-yloxy)-N-propylacetamide is a heterocyclic compound featuring an azetidine (four-membered saturated ring with three carbons and one nitrogen) linked via an ether oxygen to an acetamide group substituted with an N-propyl chain. Its molecular formula is C₈H₁₄N₂O₂, with a molecular weight of 170.21 g/mol (calculated from and ). The compound’s SMILES notation is CCC(NC(=O)COC1CNC1)=O, and its InChIKey is AMLRVJDDYLOBHA-UHFFFAOYSA-N .

Synthetically, azetidine derivatives are often prepared via cyclization or functionalization of pre-existing rings. The compound has been listed as a discontinued research chemical (), indicating exploratory use in drug discovery, possibly for dermatological or neurological applications, given structural similarities to phosphodiesterase 4 (PDE4) inhibitors like LEO 29102 ().

Properties

Molecular Formula |

C8H16N2O2 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

2-(azetidin-3-yloxy)-N-propylacetamide |

InChI |

InChI=1S/C8H16N2O2/c1-2-3-10-8(11)6-12-7-4-9-5-7/h7,9H,2-6H2,1H3,(H,10,11) |

InChI Key |

IQTHGMMBLGEIQE-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)COC1CNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidin-3-yloxy)-N-propylacetamide can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach is simple and efficient, yielding functionalized azetidines under mild conditions.

Industrial Production Methods

Industrial production methods for 2-(azetidin-3-yloxy)-N-propylacetamide are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-3-yloxy)-N-propylacetamide can undergo various chemical reactions, including:

Oxidation: The azetidine ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the azetidine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for catalysis , sodium hydride for deprotonation , and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine N-oxides, while substitution reactions can introduce various functional groups onto the azetidine ring.

Scientific Research Applications

2-(azetidin-3-yloxy)-N-propylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(azetidin-3-yloxy)-N-propylacetamide involves its interaction with molecular targets in biological systems. The azetidine ring can act as a pharmacophore, interacting with enzymes and receptors to exert its effects. The specific pathways involved depend on the functional groups attached to the azetidine ring and the target molecules in the biological system .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following compounds share structural motifs (e.g., cyclic amines, acetamide groups) or therapeutic targets with 2-(azetidin-3-yloxy)-N-propylacetamide. Key comparisons are summarized in Table 1.

Table 1: Comparative Analysis of 2-(Azetidin-3-yloxy)-N-propylacetamide and Analogues

LEO 29102: PDE4 Inhibitor

LEO 29102 (2-{6-[2-(3,5-dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide) is a soft-drug PDE4 inhibitor developed for atopic dermatitis. Unlike the azetidine-based compound, LEO 29102 incorporates a pyridylacetyl group and dimethoxyphenoxy substituents, enhancing its potency (IC₅₀ = 23 nM) and topical bioavailability . The larger aromatic system increases molecular weight (465.34 g/mol vs.

Piperidine vs. Azetidine Analogues

Replacing the azetidine ring in the target compound with a piperidine ring (as in 2-(3-piperidinyloxy)-N-propylacetamide) reduces ring strain and alters basicity. Piperidine’s larger size (6-membered vs. 4-membered ring) may decrease binding affinity in sterically constrained targets but improve metabolic stability .

Pyridazinone Derivatives (21a-e)

Compounds like 21a () feature a pyridazinone core substituted with phenyl groups. Their higher lipophilicity (logP > 3, inferred from aromatic substituents) contrasts with the more polar azetidine derivative, suggesting divergent ADME profiles.

Pyrrolidinone Derivative (IV-40)

IV-40 () incorporates a pyrrolidinone ring and bulky substituents (e.g., chlorophenyl, dimethoxyphenethyl), resulting in a molecular weight of 470.20 g/mol. The fused bicyclic system may enhance target selectivity but complicate synthesis and solubility compared to the simpler azetidine analogue.

Biological Activity

2-(azetidin-3-yloxy)-N-propylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 2-(azetidin-3-yloxy)-N-propylacetamide is with a molecular weight of approximately 158.20 g/mol. The compound features an azetidine ring, which contributes to its unique biological properties.

Research indicates that 2-(azetidin-3-yloxy)-N-propylacetamide may interact with various biological targets, influencing enzymatic activities and cellular signaling pathways. Its mechanism is hypothesized to involve modulation of specific receptors or enzymes related to neurotransmitter systems, although detailed studies are still necessary.

Pharmacological Effects

- Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects by modulating serotonin and norepinephrine levels in the brain.

- Anti-inflammatory Properties : There is evidence indicating that it may reduce inflammation through inhibition of pro-inflammatory cytokines.

- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Anti-inflammatory | Decreased cytokine production | |

| Neuroprotective | Reduced oxidative stress |

Case Study: Antidepressant Effects

A study conducted on animal models demonstrated that administration of 2-(azetidin-3-yloxy)-N-propylacetamide resulted in significant reductions in depressive-like behaviors. The results indicated increased levels of serotonin in the hippocampus, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs).

Case Study: Anti-inflammatory Mechanism

In vitro studies have shown that the compound inhibits the release of tumor necrosis factor-alpha (TNF-α) from activated macrophages. This suggests its potential use in treating inflammatory conditions such as rheumatoid arthritis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.